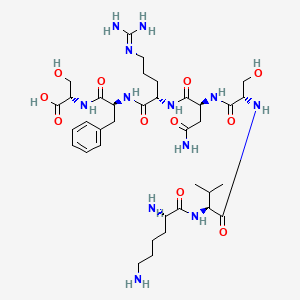
H-Lys-Val-Ser-Asn-Arg-Phe-Ser-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound H-Lys-Val-Ser-Asn-Arg-Phe-Ser-OH is a peptide consisting of the amino acids lysine, valine, serine, asparagine, arginine, phenylalanine, and serine. Peptides like this one are often studied for their potential biological activities and therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys-Val-Ser-Asn-Arg-Phe-Ser-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence, which is activated by coupling reagents.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides like This compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high efficiency and consistency. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
H-Lys-Val-Ser-Asn-Arg-Phe-Ser-OH: can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as the hydroxyl group of serine.
Reduction: This reaction can reduce disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or performic acid.
Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of serine derivatives, while reduction of disulfide bonds results in free thiol groups.
科学的研究の応用
H-Lys-Val-Ser-Asn-Arg-Phe-Ser-OH: has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for therapeutic applications, such as in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.
作用機序
The mechanism of action of H-Lys-Val-Ser-Asn-Arg-Phe-Ser-OH depends on its specific biological activity. Generally, peptides exert their effects by binding to specific receptors or interacting with target proteins. This binding can trigger a cascade of molecular events, leading to the desired biological response. The exact molecular targets and pathways involved vary based on the peptide’s structure and function.
類似化合物との比較
Similar Compounds
H-Arg-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH:
H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Lys-Leu-Ser-Ser-Ile-Glu-Ser-Asp-Val-OH: A peptide used in neurological research.
Uniqueness
H-Lys-Val-Ser-Asn-Arg-Phe-Ser-OH: is unique due to its specific amino acid sequence, which determines its distinct biological activity and potential applications. Its combination of amino acids allows it to interact with specific molecular targets, making it valuable for various research and therapeutic purposes.
特性
CAS番号 |
158329-15-8 |
|---|---|
分子式 |
C36H60N12O11 |
分子量 |
836.9 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C36H60N12O11/c1-19(2)28(48-29(52)21(38)11-6-7-13-37)34(57)46-25(17-49)33(56)45-24(16-27(39)51)32(55)43-22(12-8-14-42-36(40)41)30(53)44-23(15-20-9-4-3-5-10-20)31(54)47-26(18-50)35(58)59/h3-5,9-10,19,21-26,28,49-50H,6-8,11-18,37-38H2,1-2H3,(H2,39,51)(H,43,55)(H,44,53)(H,45,56)(H,46,57)(H,47,54)(H,48,52)(H,58,59)(H4,40,41,42)/t21-,22-,23-,24-,25-,26-,28-/m0/s1 |
InChIキー |
LDZQNLUJASTTMD-FNARAVPISA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)N |
正規SMILES |
CC(C)C(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Bromo-4-[1,1,2,2-tetrafluoro-2-(4-propylphenyl)ethyl]benzene](/img/structure/B14262498.png)
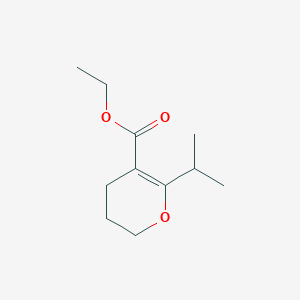
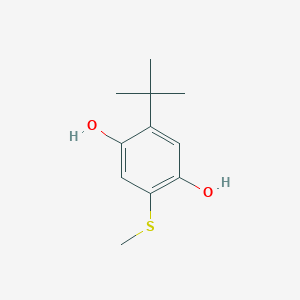
![(4-Methoxy-1,3-phenylene)bis[(4-methylpiperazin-1-yl)methanone]](/img/structure/B14262523.png)


phosphanium nitrate](/img/structure/B14262546.png)

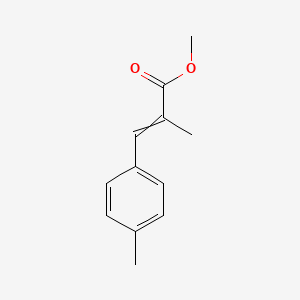
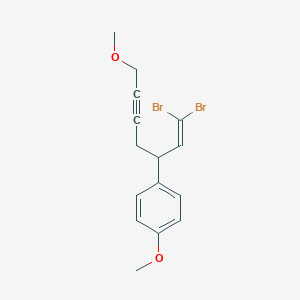
![Bicyclo[3.1.1]hept-2-ene-2-carbonitrile, 6,6-dimethyl-, (1R,5S)-](/img/structure/B14262552.png)
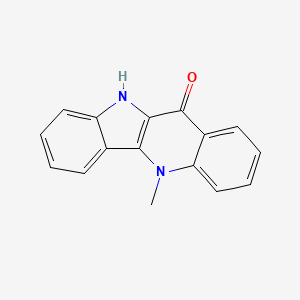
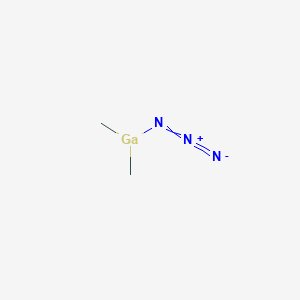
(propan-2-yl)silane](/img/structure/B14262564.png)
